Akolactone A

Description

Contextualization of Butanolide Natural Products

Butanolides are a significant class of compounds in natural product chemistry, defined by a four-carbon heterocyclic lactone ring. Their importance stems from their widespread occurrence and the diverse biological activities they exhibit.

The α,β-unsaturated γ-butenolide, also known as a butenolide, is a five-membered γ-lactone ring with a carbon-carbon double bond adjacent to the carbonyl group. researchgate.net This structural feature is a ubiquitous moiety found in a vast number of natural products and synthetic compounds. researchgate.net The α,β-unsaturated system makes the butenolide ring a reactive electrophile, capable of undergoing Michael-type addition reactions with nucleophiles, such as the sulfhydryl groups found in cysteine residues of proteins. core.ac.uk This reactivity is often correlated with the biological activities of the compounds containing this scaffold. core.ac.ukresearchgate.net

The butenolide framework is a core component of many bioactive natural products, including compounds with cytotoxic, anti-inflammatory, antimicrobial, and antitumoral properties. researchgate.netresearchgate.netmdpi.com For instance, many sesquiterpene lactones, a large group of plant-derived compounds, feature an α-methylene-γ-lactone group which is crucial for their pharmacological actions. researchgate.netnih.gov The versatility of the butenolide core has made it an attractive target for synthetic chemists and a key structure in the development of new therapeutic agents. researchgate.netnih.govresearchgate.net

Naturally occurring γ-lactones are a large and structurally diverse class of compounds, estimated to number over 3000. uwm.edu.pl They are found in numerous plant families, with the Asteraceae (Compositae) family being a particularly rich source. core.ac.ukuwm.edu.pl

The structural diversity of γ-lactones is vast. They are classified based on their carbocyclic skeletons into various types, including germacranolides, guaianolides, eudesmanolides, and pseudoguaianolides. core.ac.uknih.gov These classifications reflect the different ways the basic 15-carbon backbone of sesquiterpenes can be cyclized and functionalized. nih.gov Beyond the carbon skeleton, diversity arises from numerous other structural modifications, such as the presence and position of hydroxyl groups, esters, epoxides, and even halogens or sulfur atoms. core.ac.ukresearchgate.netnih.gov While most are γ-lactones (a 5-membered ring), some related natural products exist as δ-lactones (a 6-membered ring). tandfonline.com This immense structural variety leads to a wide spectrum of biological functions and properties. uwm.edu.pl

Table 1: Major Classes of Sesquiterpene Lactones (Examples of γ-Lactones)

| Class | Carbon Skeleton |

|---|---|

| Germacranolides | 10-membered ring |

| Guaianolides | 7-membered ring fused to a 5-membered ring |

| Eudesmanolides | 6-membered ring fused to a 6-membered ring |

| Pseudoguaianolides | 5-membered ring fused to a 7-membered ring |

Isolation and Initial Identification of Akolactone A

The discovery of this compound is a direct result of phytochemical investigations into the flora of Taiwan, specifically within the Litsea genus.

This compound was first isolated from the stem bark of Litsea akoensis Hayata, a medium-sized evergreen tree endemic to Taiwan. researchgate.netresearchgate.netnih.gov In the initial study, four new butanolides—this compound, Akolactone B, Litseakolide A, and Litseakolide B—were identified. researchgate.net Alongside these new compounds, four previously known butanolides were also isolated: Litsenolide B2, Litsenolide C1, Litsenolide C2, and Hamabiwalactone A. researchgate.net The structures of these compounds were determined using spectroscopic methods. researchgate.net Later research also reported the isolation of a mixture of Akolactones A and C from the leaves of the same plant. nih.gov The initial report noted that these butanolides exhibited cytotoxic activity against several cancer cell lines. researchgate.net Subsequent synthetic studies confirmed the structure and established the absolute configuration of this compound. msu.edutandfonline.comnih.gov

Table 2: Butanolides Initially Isolated from the Stem Bark of Litsea akoensis

| Compound Name | Classification |

|---|---|

| This compound | New Butanolide |

| Akolactone B | New Butanolide |

| Litseakolide A | New Butanolide |

| Litseakolide B | New Butanolide |

| Litsenolide B2 | Known Butanolide |

| Litsenolide C1 | Known Butanolide |

| Litsenolide C2 | Known Butanolide |

The Lauraceae family, which includes the genus Litsea, has long been a focus of natural product research and is recognized as a rich source of structurally diverse secondary metabolites. nih.govjfda-online.com Studies on Formosan (Taiwanese) lauraceous plants began as early as 1963, initially focusing on alkaloids. nih.govjfda-online.com Over the decades, research expanded to include non-alkaloidal constituents, leading to the discovery of hundreds of new compounds. nih.gov

Plants of the Litsea genus, in particular, are known to produce a wide array of chemical compounds, including flavonoids, alkaloids, essential oils, and notably, butanolides. pan.olsztyn.plresearchgate.netnih.gov The isolation of butanolides is not unique to L. akoensis; they have been found in other Litsea species such as L. acutivena and L. verticillata. pan.olsztyn.pl The broader Lauraceae family also contains other genera, like Cinnamomum and Ocotea, which are known to produce butanolides. japsonline.comresearchgate.net This consistent discovery of butanolides and related lactones across the family underscores its importance in the historical and ongoing search for novel natural products. mdpi.com

Compound Index

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Akolactone B |

| Akolactone C |

| Hamabiwalactone A |

| Litsenolide B2 |

| Litsenolide C1 |

| Litsenolide C2 |

| Litseakolide A |

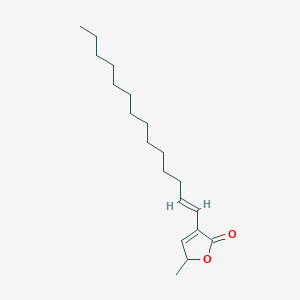

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H32O2 |

|---|---|

Molecular Weight |

292.5 g/mol |

IUPAC Name |

2-methyl-4-[(E)-tetradec-1-enyl]-2H-furan-5-one |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16-17(2)21-19(18)20/h14-17H,3-13H2,1-2H3/b15-14+ |

InChI Key |

OWNIRRPVQFRFNQ-CCEZHUSRSA-N |

Isomeric SMILES |

CCCCCCCCCCCC/C=C/C1=CC(OC1=O)C |

Canonical SMILES |

CCCCCCCCCCCCC=CC1=CC(OC1=O)C |

Synonyms |

akolactone A |

Origin of Product |

United States |

Origin and Isolation Methodologies of Akolactone a

Plant Source Identification and Botanical Characterization of Litsea akoensis

The primary natural source of Akolactone A is the plant Litsea akoensis Hayata. tandfonline.comnii.ac.jpwikipedia.org This species is a medium-sized, evergreen tree endemic to Taiwan, where it is found in broad-leaved forests at low to medium altitudes. researchgate.netharvard.edu It belongs to the genus Litsea, a large group within the laurel family (Lauraceae) that encompasses approximately 200 to 400 species of evergreen or deciduous trees and shrubs. wikipedia.orgcabidigitallibrary.orgresearchgate.net The genus is predominantly distributed throughout tropical and subtropical Asia, with some species found in Australia and the Americas. cabidigitallibrary.org In some botanical literature, Litsea akoensis is also referred to by its synonym, Lindera akoensis. nih.govresearchgate.net

Botanical characterization of Litsea akoensis reveals features typical of its genus. It is an evergreen small tree with young branchlets that are densely covered in brown pubescence. harvard.edu The leaves are aromatic, arranged alternately, and have petioles (leaf stalks) that are 1–1.5 cm long and pubescent. harvard.educabidigitallibrary.org The leaf blades vary in shape, presenting as oblong-obovate, long-elliptic, elliptic, or lanceolate, and typically measure 5–15 cm in length and 2–4 cm in width. harvard.edu The plant produces inconspicuous flowers that are greenish-yellow to yellowish-white. wikipedia.orgcabidigitallibrary.org The stem bark of L. akoensis, from which this compound was first isolated, is a known source of various bioactive compounds. tandfonline.comnii.ac.jpnih.gov

Extraction Techniques from Plant Materials

The initial step in isolating this compound involves extracting the crude mixture of chemical constituents from the plant material. This is typically achieved through solvent extraction followed by partitioning to separate compounds based on their polarity.

Solvent extraction relies on the ability of a solvent to dissolve target compounds from the plant matrix. For the isolation of butanolides, including this compound, from the aerial parts of Litsea (Lindera) akoensis, a widely used protocol involves maceration with a polar organic solvent. nih.govresearchgate.net

In a typical procedure, the dried and cut aerial parts of the plant are soaked in 95% ethanol (B145695) for an extended period, often for several days, and this process may be repeated multiple times to ensure exhaustive extraction. nih.govresearchgate.net After soaking, the mixture is filtered, and the solvent is removed under vacuum. This process yields a crude ethanol extract, which appears as a thick, brownish paste containing a complex mixture of the plant's secondary metabolites. nih.govresearchgate.net

Following the initial solvent extraction, a liquid-liquid partitioning procedure is employed to fractionate the crude extract. This technique separates the components into different groups based on their differential solubility in two immiscible liquids.

The crude ethanol extract obtained from Litsea (Lindera) akoensis is first suspended in water. nih.govresearchgate.net This aqueous suspension is then repeatedly extracted with a solvent of intermediate polarity, such as ethyl acetate (B1210297). nih.govresearchgate.net This step partitions the compounds: highly polar substances tend to remain in the aqueous phase, while compounds of intermediate to low polarity, including butanolides like this compound, are transferred to the ethyl acetate phase. The ethyl acetate fractions are then combined and concentrated, yielding an enriched fraction that is taken forward for further purification. nih.govresearchgate.net

Chromatographic Separation Strategies for Isolation

Chromatography is an essential final stage for the purification of a single compound from a complex mixture. The isolation of this compound from the enriched ethyl acetate fraction requires the use of one or more chromatographic techniques.

Silica (B1680970) gel column chromatography is a form of normal-phase adsorption chromatography widely used for purifying natural products. In this method, the stationary phase is polar (silica gel), and the mobile phase is a non-polar solvent or a mixture of solvents.

The ethyl acetate-soluble fraction from Litsea (Lindera) akoensis is subjected to extensive purification using silica gel column chromatography. researchgate.net The fraction is loaded onto a column packed with silica gel, and a mobile phase, typically a gradient system of n-hexane and ethyl acetate with increasing polarity, is passed through the column. researchgate.net Compounds separate based on their affinity for the silica gel; less polar compounds elute first with the less polar solvent, while more polar compounds are retained longer and elute later as the solvent polarity increases. Fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the target compounds. researchgate.net This process is often repeated on different fractions to eventually yield pure butanolides, including this compound. nih.govresearchgate.net

Sephadex LH-20 is a modified dextran (B179266) gel used for size-exclusion and partition chromatography in polar organic solvents and aqueous solvent mixtures. It is particularly effective for separating phenolic compounds and other small molecules in natural product extracts. pan.olsztyn.pl

While the specific use of Sephadex LH-20 in the original isolation of this compound is not detailed, it is a standard technique for fractionating plant extracts within the Litsea genus. pan.olsztyn.pl For instance, crude methanol (B129727) extracts of Litsea monopetala bark have been separated on a Sephadex LH-20 column using methanol as the mobile phase. pan.olsztyn.pl This type of chromatography separates molecules based on their size (size-exclusion) and their polarity (adsorption). Smaller molecules and those that can interact with the hydroxyl groups of the gel are retained longer. This method is valuable for pre-purification or for separating compounds with similar polarities that are difficult to resolve by silica gel chromatography alone.

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of natural product chemistry, serving as a powerful tool for both the separation and purification of complex mixtures. advancechemjournal.com This technique utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase. The separation of components is achieved based on their differential interactions with the stationary phase, leading to distinct retention times for each compound. advancechemjournal.com In the context of isolating specific phytochemicals like this compound, HPLC is employed in both analytical and preparative capacities.

Analytical and Preparative HPLC Approaches

Analytical and preparative HPLC operate on the same principle of chromatographic separation but are distinguished by their primary objectives. ijcpa.in Analytical HPLC is used to identify and quantify compounds within a mixture. advancechemjournal.com It typically involves small-diameter columns (e.g., 4.6 mm I.D.), low flow rates, and the injection of minute sample quantities to achieve high-resolution separation and precise quantification. ijcpa.intechnosaurus.co.jp

Conversely, preparative HPLC is focused on the isolation and purification of specific compounds in quantities sufficient for further research, such as structural elucidation or biological assays. ijcpa.inijrpr.com This approach necessitates the use of larger-diameter columns, higher flow rates to process larger sample volumes, and a fraction collector to retrieve the purified components as they elute from the column. ijcpa.inijrpr.com

In the isolation of this compound from the ethanolic extract of Lindera akoensis, researchers employed a multi-step purification process. nih.gov After an initial separation using silica gel column chromatography, a specific fraction (Fraction 11) was subjected to further purification by semi-preparative HPLC. nih.govresearchgate.net This step was crucial in obtaining pure this compound (4.4 mg) from the complex mixture of co-eluting compounds. nih.gov The use of a semi-preparative method represents a middle ground, balancing the high resolution of analytical HPLC with the higher loading capacity needed for isolation. technosaurus.co.jp

| Parameter | Condition |

|---|---|

| Technique | Semi-preparative High-Performance Liquid Chromatography (HPLC) nih.gov |

| Mobile Phase | 40% Ethyl Acetate (EtOAc) in n-hexane nih.gov |

| Source Fraction | Fraction 11 from initial silica gel chromatography of Lindera akoensis extract nih.gov |

| Isolated Compound | This compound (4.4 mg) nih.gov |

Orthogonal Separation Methods for Compound Homogeneity

Ensuring the homogeneity, or purity, of an isolated compound is critical. A single separation technique may not be sufficient to resolve all impurities, especially those with similar physicochemical properties to the target compound. Orthogonal methods are analytical techniques that separate compounds based on different principles or mechanisms. alphalyse.com By employing at least two methods with different selectivities, the probability of co-eluting impurities going undetected is significantly reduced. sartorius.com

For instance, if the primary purification is based on reversed-phase HPLC, where separation is driven by hydrophobicity, an orthogonal method might involve ion-exchange chromatography (separation by charge), size-exclusion chromatography (separation by molecular size), or supercritical fluid chromatography (SFC), which offers a different selectivity profile. sartorius.commdpi.com The use of multiple independent techniques provides a more comprehensive and reliable assessment of a compound's purity. alphalyse.com

While the published methodology for this compound isolation details a specific semi-preparative HPLC step, a rigorous approach to confirm its homogeneity would involve analyzing the final fraction with an orthogonal analytical method. nih.gov This would confirm that no structurally similar impurities are masked by the main compound peak in the primary chromatogram.

Purity Assessment Methodologies for Isolated this compound

Following isolation via preparative chromatography, the purity of the compound must be rigorously assessed. This process confirms the identity of the molecule and ensures that any subsequent biological or chemical characterization is performed on a homogenous substance.

In the case of this compound isolated from Lindera akoensis, the primary method used for structural confirmation and, by extension, purity assessment was Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net The researchers compared the acquired ¹H and ¹³C-NMR spectral data of the isolated compound with data reported in the literature to confirm its structure. nih.govresearchgate.net A clean NMR spectrum, free from unassignable signals, is a strong indicator of high purity.

In addition to NMR, several other analytical techniques are commonly employed to determine the purity of an isolated natural product.

High-Performance Liquid Chromatography (HPLC): The purity of the final fraction is often assessed using analytical HPLC, typically with a high-resolution column. A pure sample should ideally yield a single, sharp, and symmetrical peak in the chromatogram. advancechemjournal.com

HPLC with Photodiode Array (PDA) Detection: A PDA detector acquires the UV-Vis spectrum across the entire chromatographic peak. For a pure compound, the spectra should be consistent across the peak's upslope, apex, and downslope. This "peak purity" analysis can detect the presence of co-eluting impurities that have different UV-Vis spectra from the target compound. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique confirms both the retention time and the mass-to-charge ratio (m/z) of the analyte. diva-portal.org It is highly effective for confirming the molecular weight of the isolated compound and detecting impurities that may not be visible with a UV detector.

Spectroscopic Analysis: Techniques such as Infrared (IR) spectroscopy provide information about the functional groups present, while high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound. nih.gov

| Methodology | Principle of Assessment | Information Provided |

|---|---|---|

| Analytical HPLC-UV/PDA | Chromatographic retention and UV-Vis spectral consistency. advancechemjournal.comresearchgate.net | Chromatographic purity, detection of co-eluting impurities. researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Chromatographic separation coupled with mass-to-charge ratio detection. diva-portal.org | Molecular weight confirmation and detection of impurities with different masses. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. nih.gov | Structural elucidation and identification of impurities based on characteristic signals. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Highly accurate measurement of mass-to-charge ratio. nih.gov | Determination of elemental composition. nih.gov |

Structural Elucidation and Stereochemical Determination of Akolactone a

Advanced Spectroscopic Characterization Techniques

The foundational structure of Akolactone A was determined by systematically analyzing data from nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Comprehensive one-dimensional and two-dimensional NMR experiments were instrumental in piecing together the carbon framework and the relative stereochemistry of this compound.

Unfortunately, the specific ¹H NMR and ¹³C NMR data tables for this compound are not available in the public scientific literature based on the conducted searches.

Further structural details were elucidated using a suite of two-dimensional NMR experiments, which reveal correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecule's spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, providing definitive ¹H-¹³C one-bond connections.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Specific data from these 2D NMR experiments for this compound, including key correlations, are not publicly available in the searched scientific databases.

Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound.

ESI-MS is a soft ionization technique that is used to determine the molecular weight of a compound by creating ions in the gas phase. This technique would have been used to identify the molecular ion peak of this compound.

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. This technique was crucial in confirming the precise number of carbon, hydrogen, and oxygen atoms in this compound.

While the exact mass measurement and calculated elemental composition from HRMS analysis for this compound are not detailed in the available literature, this technique would have been a standard and necessary step in its characterization.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to exhibit characteristic absorption bands indicative of its butenolide structure. A strong absorption band is anticipated in the region of 1750-1785 cm⁻¹, which is characteristic of the C=O stretching vibration of a five-membered α,β-unsaturated lactone ring. Another significant absorption would be the C=C stretching vibration within the lactone ring, typically observed around 1640-1690 cm⁻¹. Additionally, C-H stretching vibrations for the alkyl and vinyl groups, and C-O stretching vibrations would also be present, providing a complete fingerprint of the molecule's functional group framework.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| C=O (α,β-unsaturated lactone) | 1750 - 1785 |

| C=C (in lactone ring) | 1640 - 1690 |

| C-H (sp³ hybridized) | 2850 - 3000 |

| C-H (sp² hybridized) | 3000 - 3100 |

| C-O (lactone) | 1000 - 1300 |

This table represents generalized expected values for butenolides and is for illustrative purposes as specific experimental data for this compound is not publicly available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The α,β-unsaturated lactone system in this compound constitutes a chromophore that absorbs UV radiation. For such systems, a characteristic π → π* transition is expected. The position of the maximum absorption (λmax) is sensitive to the substitution pattern and the solvent used. Generally, α,β-unsaturated γ-lactones exhibit a λmax in the range of 200-220 nm. The molar absorptivity (ε) associated with this absorption is typically in the range of 5,000-15,000 M⁻¹cm⁻¹, indicative of an allowed electronic transition.

| Chromophore | Expected UV-Vis Absorption (λmax) |

| α,β-Unsaturated γ-lactone | 200 - 220 nm |

This table represents generalized expected values for butenolides and is for illustrative purposes as specific experimental data for this compound is not publicly available.

Optical Rotation and Chiroptical Spectroscopy for Absolute Configuration

Measurement of Specific Rotation

The chirality of this compound, arising from the stereocenter at the C4 position, imparts it with optical activity, the ability to rotate the plane of polarized light. The specific rotation, [α]D, is a characteristic physical property of a chiral compound. The first synthesis of both enantiomers of this compound, (+)-Akolactone A and (-)-Akolactone A, was a critical step in determining the absolute stereochemistry of the natural product.

Application of Modified Mosher's Method (if applicable, based on general lactone research)

The modified Mosher's method is a powerful NMR spectroscopic technique used to determine the absolute configuration of chiral secondary alcohols. While this compound itself does not possess a secondary alcohol amenable to this method, synthetic precursors or derivatives with such a functionality could potentially be analyzed using this technique during a total synthesis campaign to establish stereocenters. This would involve the formation of diastereomeric α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) esters and subsequent analysis of the differences in their ¹H NMR chemical shifts. However, there is no specific information available in the public domain indicating that the modified Mosher's method has been applied directly to the structural elucidation of this compound.

Comparative Analysis with Synthetic Enantiomers for Stereochemical Assignment

The definitive assignment of the absolute configuration of natural this compound was achieved through the total synthesis of both of its enantiomers. In 2003, Makabe and colleagues reported the first synthesis of (+)- and (-)-Akolactone A. By comparing the sign of the optical rotation of the synthesized enantiomers with that of the natural compound, they unequivocally established the absolute configuration at the 4-position of natural this compound as R. nih.gov This comparative analysis remains a cornerstone for the unambiguous determination of absolute stereochemistry.

X-ray Crystallography for Solid-State Structure (if available in general butenolide research)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and absolute stereochemistry. For a butenolide like this compound, a successful single-crystal X-ray diffraction analysis would provide an unambiguous assignment of its solid-state conformation and the absolute configuration of its stereocenter. However, obtaining single crystals of sufficient quality for X-ray analysis can be challenging for some natural products. To date, there is no publicly available X-ray crystal structure for this compound.

Synthetic Strategies Towards Akolactone a and Its Analogues

Total Synthesis Approaches for Akolactone A and Its Enantiomers

The total synthesis of this compound, a γ-butyrolactone-containing natural product, has been accomplished through innovative chemical strategies. These routes provide access to not only the natural product but also its enantiomer, which is crucial for confirming the absolute stereochemistry of the naturally occurring compound and for stereochemistry-dependent biological studies.

Palladium-Catalyzed Carbonylation and Lactonization Pathways

A significant breakthrough in the synthesis of this compound was the development of a route centered on a palladium-catalyzed carbonylation reaction. nih.gov This strategy proved effective for the first synthesis of both the (+)- and (-)-enantiomers of this compound. nih.gov Palladium-catalyzed carbonylation reactions are powerful tools in modern organic synthesis, allowing for the direct introduction of a carbonyl group from carbon monoxide into an organic molecule. purdue.edupurdue.edu

In the context of this compound synthesis, this methodology likely involves the carbonylation of a suitable precursor followed by an intramolecular cyclization, or lactonization, to form the core γ-butyrolactone ring. nih.govpurdue.edu The efficiency of this approach is enhanced because the highly reactive acylpalladium intermediate is generated in situ and trapped by an internal alcohol, streamlining the construction of the lactone ring system. nih.gov This type of carbonylative cyclization is a key transformation that has been successfully applied to the synthesis of numerous complex natural products. purdue.edunih.gov The use of palladium catalysis is noted for its high functional group tolerance and the often mild reaction conditions required. diva-portal.org

Cross-Coupling Methodologies (e.g., Sonogashira, Suzuki-Miyaura) in Butenolide Synthesis

The butenolide, or furanone, core is a common structural motif in many biologically active natural products, including this compound. nih.govescholarship.org The construction of this heterocyclic ring and the attachment of its substituents are often achieved using palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions. wikipedia.orgnih.gov These reactions are fundamental for creating carbon-carbon bonds with high efficiency and selectivity. organic-chemistry.org

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst under mild, basic conditions. wikipedia.org This reaction is invaluable for synthesizing complex molecules, including pharmaceuticals and natural products containing alkyne or enyne moieties. wikipedia.org

The Suzuki-Miyaura coupling reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid) and a halide or triflate. nih.gov This reaction is a cornerstone of modern synthesis due to its mild conditions, commercial availability of reagents, and tolerance of a wide variety of functional groups. nih.govorganic-chemistry.org In butenolide synthesis, a Suzuki coupling can be used to attach aryl or vinyl groups to the lactone ring, a strategy that allows for the rapid diversification of the butenolide core. winona.edu

Table 1: Comparison of Key Cross-Coupling Reactions in Synthesis

| Feature | Sonogashira Coupling | Suzuki-Miyaura Coupling |

|---|---|---|

| Bond Formed | C(sp)-C(sp²) or C(sp)-C(sp) | C(sp²)-C(sp²) |

| Reactants | Terminal Alkyne + Aryl/Vinyl Halide | Organoboron Reagent + Aryl/Vinyl Halide |

| Catalyst System | Palladium complex and Copper (I) salt | Palladium complex |

| Key Advantage | Direct introduction of alkyne functionality | High functional group tolerance, stable reagents |

Enantioselective Synthesis Utilizing Chiral Pool and Chiral Auxiliary Approaches

Achieving the synthesis of a specific enantiomer of a chiral molecule like this compound is a critical challenge. nih.gov Two primary strategies for accomplishing this are the chiral pool approach and the use of chiral auxiliaries. ddugu.ac.inankara.edu.tr

The chiral pool strategy, also known as the chiron approach, utilizes readily available, enantiomerically pure natural products such as amino acids, sugars, or terpenes as starting materials. ddugu.ac.inwikipedia.org The inherent chirality of the starting material is carried through the synthetic sequence to establish the stereochemistry of the final product. wikipedia.org This is an efficient method when the target molecule shares structural features with a known chiral starting material. ankara.edu.tr

The chiral auxiliary approach involves temporarily attaching a chiral, enantiopure molecule to an achiral substrate. ankara.edu.trwikipedia.org This auxiliary group directs the stereochemical outcome of a subsequent reaction by physically blocking one reaction pathway over another, leading to the formation of one diastereomer in preference to the other. ankara.edu.truvic.ca After the desired stereocenter has been set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This method is highly versatile and has been used to set the absolute stereochemistry of numerous stereocenters in complex syntheses. wikipedia.orguvic.ca The synthesis of both enantiomers of this compound suggests that such enantioselective strategies were key to the process. nih.gov

Stereocontrolled Reactions for Defining Absolute Stereochemistry

Stereocontrolled reactions are those that preferentially form one stereoisomer over others, which is essential for the synthesis of complex natural products that often contain multiple chiral centers. reddit.comnih.gov The total synthesis of this compound's enantiomers allowed for the definitive assignment of its absolute stereochemistry. nih.gov By comparing the optical rotation of the synthesized (+)- and (-)-Akolactone A with the natural isolate, the absolute configuration at the C4 position of the natural product was determined to be R. nih.gov

This determination is the direct result of a synthetic sequence where the stereochemical integrity of key intermediates is controlled. nih.gov The palladium-catalyzed carbonylation and lactonization, for instance, must proceed with a high degree of stereocontrol to yield an enantiomerically pure product. nih.govpurdue.edu Designing a synthesis that controls both relative and absolute stereochemistry is a significant challenge that requires careful selection of reagents and reaction conditions to ensure that each new stereocenter is formed with the correct orientation. reddit.com

Semi-Synthetic Modifications and Derivatization Strategies

Semi-synthetic modification is a process where a natural product isolated from a biological source is chemically altered to produce new compounds, often with improved biological activity or other desirable properties. nih.govmdpi.com This approach leverages the complex core structure provided by nature, which can be difficult to access via total synthesis, and applies synthetic chemistry to modify specific functional groups. mdpi.com Examples include the modification of natural products like curcumin (B1669340) and scoparone (B1681568) to create analogues for biological testing. nih.govmdpi.com

Currently, there is limited specific information available in the scientific literature regarding the semi-synthetic modification of this compound. This suggests that research in this area may be nascent or has not yet been extensively published.

Synthesis of this compound Derivatives and Analogues for Research Purposes

The synthesis of derivatives and analogues of a biologically active natural product is a common strategy in medicinal chemistry and chemical biology. This process allows researchers to conduct Structure-Activity Relationship (SAR) studies, which investigate how specific structural features of a molecule contribute to its biological effects. nih.gov By systematically altering parts of the this compound structure, researchers could identify the key pharmacophore responsible for its activity and potentially develop more potent or selective compounds. The synthesis of azlactone derivatives, for example, is often pursued to explore their antimicrobial potential. researchgate.net

While the total synthesis of this compound provides a pathway to its core structure, there is a lack of published reports detailing the synthesis of a broad range of its derivatives or analogues for research purposes. The development of a flexible synthetic route would be essential to enable such exploratory research in the future.

Methodological Advancements in Butenolide Synthesis Applicable to this compound

The synthesis of the butenolide core of this compound and its analogs has benefited from significant methodological advancements in organic chemistry. These developments provide a robust toolkit for the construction of the α,β-unsaturated γ-lactone motif, a common feature in many biologically active natural products. Efficient catalytic systems, optimized reaction conditions, and a deeper understanding of reaction mechanisms have all contributed to more effective synthetic strategies.

Development of Efficient Catalyst Systems (e.g., Pd-catalysts, Cu-cocatalysts)

The construction of the butenolide ring system, central to this compound, has been significantly advanced through the development of sophisticated catalyst systems. Transition metal catalysis, in particular, has provided powerful tools for the efficient and selective formation of this key structural motif.

Palladium catalysts have proven to be particularly effective in the synthesis of butenolides. The first total synthesis of both enantiomers of this compound was achieved utilizing a palladium-catalyzed carbonylation reaction. nih.gov This approach highlights the utility of palladium in constructing the core lactone structure. Beyond this specific application, palladium catalysts are widely used for various butenolide syntheses through reactions such as the arylation of pre-existing butenolides to create quaternary centers, a structural feature that can be relevant for analogs of this compound. organic-chemistry.org Bimetallic systems, such as those combining gold and palladium, have also been developed to leverage the unique properties of each metal for the efficient preparation of substituted butenolides. organic-chemistry.org

Copper catalysts, often used as cocatalysts or in their own right, have also emerged as a versatile option for butenolide synthesis. Copper(II)-catalyzed acylations and formal [2+3] cyclizations offer pathways to highly substituted butenolides. organic-chemistry.org Furthermore, the cooperative action of a soft Lewis acid like a copper(I) complex with a hard Brønsted base has been shown to be effective in certain butenolide transformations. nih.gov The development of chiral copper-bis(oxazoline) complexes has enabled the asymmetric synthesis of butenolides, achieving good enantioselectivity. nih.gov Such asymmetric methods are crucial for the synthesis of specific enantiomers of natural products like this compound.

The table below summarizes key catalyst systems and their applications in butenolide synthesis, which are relevant to the preparation of this compound and its derivatives.

| Catalyst System | Reaction Type | Application in Butenolide Synthesis | Reference |

| Palladium Catalysts | Carbonylation | Direct synthesis of the this compound core structure. | nih.gov |

| Arylation | Creation of γ-aryl butenolides with quaternary centers. | organic-chemistry.org | |

| Au-Pd Bimetallic System | Annulation | Preparation of a variety of substituted butenolides. | organic-chemistry.org |

| Copper(II) Catalysts | Acylation/Cyclization | Synthesis of polysubstituted butenolides. | organic-chemistry.org |

| Copper(I) Complexes | Cooperative Catalysis | Asymmetric transformations in butenolide synthesis. | nih.gov |

| Chiral Cu-bis(oxazoline) | Asymmetric Synthesis | Enantioselective formation of chiral butenolides. | nih.gov |

Exploration of Reaction Conditions (e.g., pressure, solvent, amine-free)

The efficiency and outcome of butenolide syntheses are highly dependent on the reaction conditions. Researchers have extensively explored variables such as pressure, solvent, and the presence or absence of additives to optimize these transformations for constructing molecules like this compound.

In palladium-catalyzed carbonylation reactions, such as the one used for the synthesis of this compound, the pressure of carbon monoxide is a critical parameter. nih.gov Atmospheric pressure of CO is often desirable for convenience and safety, and methods have been developed for the synthesis of related compounds under these mild conditions. nih.gov The choice of solvent is also crucial, as it can influence the solubility of reactants and catalysts, as well as the reaction pathway. For instance, in certain palladium-catalyzed reactions, the solvent can play a role in the regeneration of the active catalytic species.

The development of amine-free reaction conditions represents a significant advancement in some transition metal-catalyzed processes. While amines are often used as bases or ligands, they can sometimes lead to side reactions or complicate product purification. Developing catalytic systems that operate efficiently without the need for amine additives can lead to cleaner and more robust synthetic procedures.

The following table details various reaction conditions and their impact on butenolide synthesis, with relevance to strategies for this compound.

| Reaction Condition | Influence on Synthesis | Example Application | Reference |

| Carbon Monoxide Pressure | Affects reaction rate and efficiency in carbonylation. | Atmospheric pressure conditions have been developed for diaryl ketone synthesis, a related carbonylation. | nih.gov |

| Solvent Choice | Impacts catalyst stability, solubility, and reaction mechanism. | Different solvents can favor different pathways in palladium-catalyzed reactions. | |

| Amine-Free Conditions | Can lead to cleaner reactions and simplified purification. | Development of robust catalysts that do not require amine additives. | |

| Additives (e.g., Oxidants) | Can be essential for catalyst turnover and product formation. | Electrochemical oxidation offers an environmentally friendly alternative to chemical oxidants. | nih.gov |

Mechanistic Investigations of Key Synthetic Transformations (e.g., in situ siloxyl intermediate generation)

A thorough understanding of the reaction mechanisms underlying key synthetic transformations is crucial for the rational design of improved synthetic routes to complex molecules like this compound. Mechanistic studies provide insights into the roles of catalysts, reagents, and intermediates, allowing for the optimization of reaction conditions and the development of new, more efficient methods.

In the context of palladium-catalyzed carbonylations, a general mechanistic cycle involves the oxidative addition of a substrate to a Pd(0) species, followed by CO insertion to form a palladium-acyl intermediate. liv.ac.uk Subsequent steps, such as reaction with a nucleophile and reductive elimination, yield the final product and regenerate the Pd(0) catalyst. liv.ac.uk Understanding the elementary steps of this catalytic cycle is key to controlling the outcome of the reaction.

The in situ generation of reactive intermediates is a powerful strategy in organic synthesis. While the direct involvement of in situ generated siloxyl intermediates in the synthesis of this compound has not been explicitly detailed, the concept of generating reactive species in the reaction mixture is highly relevant. For example, in some butenolide syntheses, silyl (B83357) enol ethers are used as precursors to generate nucleophilic enolates in situ. nih.gov The reactivity of siloxyl radicals with carbon monoxide has been studied from a theoretical perspective, suggesting the potential for such species to participate in carbonylation-type reactions, though this has not been practically applied to butenolide synthesis in the context of this compound. nih.gov

Mechanistic investigations often employ a combination of experimental techniques, such as kinetic studies and the characterization of intermediates, along with computational methods like Density Functional Theory (DFT). These studies have been instrumental in elucidating the pathways of various butenolide-forming reactions, including palladium-catalyzed processes.

Key mechanistic concepts relevant to butenolide synthesis are summarized in the table below.

| Mechanistic Concept | Description | Relevance to this compound Synthesis | Reference |

| Palladium Catalytic Cycle | Involves oxidative addition, CO insertion, and reductive elimination. | Underpins the palladium-catalyzed carbonylation used in the synthesis of this compound. | liv.ac.uk |

| In Situ Intermediate Generation | Formation of a reactive species within the reaction mixture. | Silyl enol ethers are used to generate nucleophiles for butenolide synthesis in related systems. | nih.gov |

| Theoretical Studies | Computational modeling of reaction pathways and intermediates. | Provides insights into the reactivity of species like siloxyl radicals with CO. | nih.gov |

Biosynthetic Considerations for Akolactone a

Proposed Biosynthetic Origins of the Butanolide Core Structure

The core of Akolactone A is a butanolide, a four-carbon lactone (cyclic ester) also known as a γ-butyrolactone. nih.gov The biosynthesis of this fundamental ring system, while not specifically elucidated for this compound, is understood in other organisms, particularly in bacteria of the genera Streptomyces and Pseudomonas. rsc.orgnih.gov These pathways provide a strong theoretical model for its formation in Litsea.

The proposed biosynthesis for γ-butyrolactones (GBLs) typically involves the condensation of an intermediate from fatty acid biosynthesis with a three-carbon unit from glycolysis. rsc.org Specifically, a key enzyme, often an AfsA homolog, is proposed to catalyze the condensation of a β-keto thioester (derived from fatty acid pathways) with dihydroxyacetone phosphate (B84403) (DHAP), a glycolytic intermediate. rsc.org This reaction forms a phosphorylated butenolide, which is a common precursor to various butanolide structures. rsc.org Subsequent enzymatic reduction and dephosphorylation steps would then yield the final butanolide ring. rsc.orgpsu.edu

Given the structure of this compound, which features a long alkyl side chain, a similar pathway involving the condensation of a fatty acid-derived precursor and a C3 glycolytic unit is the most plausible origin for its butanolide core.

Role of Enzymatic Pathways in this compound Formation

While specific enzymes for this compound biosynthesis have not been identified, several enzyme classes are known to be crucial for the formation of lactones in nature and can be hypothesized to play a role. nih.gov

Lactone Synthases: These enzymes directly catalyze the formation of the lactone ring from precursors like acyl-CoA substrates, often derived from fatty acids. ontosight.ai

Baeyer–Villiger Monooxygenases (BVMOs): This class of enzymes is well-known for catalyzing Baeyer-Villiger oxidations, a key step in the synthesis of lactones from cyclic ketones. nih.gov

Cytochrome P450 Monooxygenases (CYPs): These enzymes are frequently involved in the oxidation and subsequent lactonization of various natural products. In the biosynthesis of sesquiterpene lactones, for instance, CYPs catalyze specific hydroxylations that lead to the cyclization of the lactone ring. mdpi.comnih.gov

Reductases and Dehydrogenases: As seen in bacterial GBL biosynthesis, reductases are critical for converting keto groups in the butenolide intermediate to hydroxyl groups, a necessary step for forming the saturated butanolide ring. rsc.orgnih.gov Dehydrogenases could also be involved in forming the α,β-unsaturation seen in this compound.

It is likely that a combination of these or similar enzymatic activities, including a "phosphorylated butenolide synthase," reductases, and possibly dehydratases, are involved in the complete biosynthetic pathway of this compound. rsc.org

Precursor Incorporation Studies (theoretical framework)

Precursor incorporation studies are a powerful experimental technique used to unravel biosynthetic pathways. This method involves feeding isotopically labeled compounds (e.g., using ¹³C, ¹⁴C, or ²H) to the organism and tracking the position of the labels in the final natural product. psu.eduresearchgate.net Although not yet reported for this compound, a theoretical framework for such a study can be proposed.

The objective would be to administer potential precursors to Litsea akoensis and then isolate this compound to analyze it using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the location and extent of isotope incorporation.

Table 1: Theoretical Precursor Incorporation Study for this compound

| Labeled Precursor | Hypothesized Role | Expected Labeling Pattern in this compound |

| [1-¹³C]-Acetate | Building block for the fatty acid-derived side chain and potentially part of the butanolide ring. | Labeling would appear at alternating carbons along the long alkyl chain and potentially within the lactone core. |

| [U-¹³C]-Glycerol | Source of the three-carbon (C3) unit (DHAP) that forms part of the butanolide ring. | Heavy labeling would be expected in the three carbons of the lactone ring derived from the C3 unit. |

| [¹³C]-Labeled Fatty Acids (e.g., Lauric Acid) | Direct precursor for the C12 portion of the side chain. | The label would be incorporated directly into the corresponding positions of the C16 side chain of this compound. |

Executing these experiments would provide direct evidence for the biosynthetic building blocks of this compound, confirming or refuting the proposed pathway derived from bacterial models.

Comparative Biosynthesis with Other Litsea Lactones

The genus Litsea is a rich source of diverse secondary metabolites, including various types of lactones and terpenoids. nih.govmdpi.com Comparing the proposed biosynthesis of this compound with other known lactones from this genus provides valuable context.

This compound vs. Terpenoid Lactones: Many plants in the Lauraceae family, including Litsea cubeba, produce terpenoids. mdpi.com Some of these can be sesquiterpene lactones. These compounds are biosynthesized via the mevalonate (B85504) (MVA) and methylerythritol phosphate (MEP) pathways, which use isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) as fundamental five-carbon building blocks. mdpi.com This is fundamentally different from the proposed fatty acid/glycolysis-based origin of this compound's butanolide structure.

This compound vs. Other Butanolides: Other butanolides have been isolated from Litsea species, such as hamabiwa lactone A and hamabiwa lactone B from Litsea japonica. nih.gov While their specific biosynthetic pathways are also not fully detailed, their structural similarity suggests they likely share a common origin with this compound, starting from fatty acid and glycolytic precursors. Differences in their side chains and stereochemistry would arise from the specificities of the condensing enzymes and subsequent modifying enzymes (e.g., reductases, hydroxylases) in each plant species.

This comparison highlights that plants in the Litsea genus utilize distinct major metabolic pathways (fatty acid synthesis vs. isoprenoid synthesis) to generate structural diversity in their lactone secondary metabolites.

Biological Activities and Molecular Mechanisms of Akolactone a

In Vitro Cytotoxic Activity Profiles

Akolactone A, a butanolide compound, has demonstrated notable cytotoxic effects against a range of human cancer cell lines in laboratory studies. This has led to further investigation into its potential as an anticancer agent.

Evaluation against Various Human Tumorial Cell Lines

Research has shown that this compound exhibits cytotoxic activity against several human tumor cell lines. Specifically, it has been evaluated against P-388 (murine leukemia), KB16 (human oral epidermoid carcinoma), A549 (human lung carcinoma), HT-29 (human colon adenocarcinoma), HeLa (human cervical cancer), MCF-7 (human breast adenocarcinoma), and HL-60 (human promyelocytic leukemia) cells. researchgate.netresearchgate.netkoreamed.org Butanolides isolated from Litsea akoensis, including this compound, have shown cytotoxic activity against P-388, KB16, A549, and HT-29 cancer cell lines. researchgate.netresearchgate.net

Table 1: Cytotoxic Activity of this compound against Various Human Tumor Cell Lines

| Cell Line | Cancer Type | Result | Reference |

|---|---|---|---|

| P-388 | Murine Leukemia | Active | researchgate.net, researchgate.net |

| KB16 | Oral Epidermoid Carcinoma | Active | researchgate.net, researchgate.net |

| A549 | Lung Carcinoma | Active | researchgate.net, researchgate.net |

| HT-29 | Colon Adenocarcinoma | Active | researchgate.net, researchgate.net |

| HeLa | Cervical Cancer | Data not available | |

| MCF-7 | Breast Adenocarcinoma | Data not available | |

| HL-60 | Promyelocytic Leukemia | Data not available |

Cellular Viability Assays and IC50 Determination

The potency of a cytotoxic compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by 50%. nih.gov Cellular viability assays are employed to determine these values. For butanolides like this compound, methods such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay are commonly used to assess the reduction in cell number relative to a control. koreamed.org

While specific IC50 values for this compound against all the listed cell lines are not consistently available across the literature, related butanolides have shown IC50 values in the micromolar range against various cancer cells. koreamed.org For instance, some butanolides have exhibited IC50 values of less than 50 µM against HeLa, HL-60, and MCF-7 cells. koreamed.org The IC50 value is a critical parameter for comparing the cytotoxic efficacy of different compounds. nih.gov

Induction of Apoptosis and Cell Cycle Modulation in Cancer Cell Lines (e.g., MCF-7)

Beyond general cytotoxicity, studies have begun to explore the mechanisms by which butanolides induce cell death, focusing on apoptosis (programmed cell death) and cell cycle modulation. scite.ainih.gov Apoptosis is a key process for eliminating damaged or cancerous cells and is characterized by distinct morphological and biochemical changes. plos.orgnih.gov

A hallmark of apoptosis is the activation of a family of proteases called caspases. plos.orgrndsystems.com These enzymes exist as inactive precursors (pro-caspases) and are activated in a cascade fashion in response to apoptotic signals. nih.gov Initiator caspases (like caspase-8 and -9) are activated first and in turn activate effector caspases (like caspase-3, -6, and -7), which then cleave various cellular substrates, leading to the dismantling of the cell. rndsystems.comnih.gov The activation of caspases is a central event in both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways. nih.gov While the direct effect of this compound on specific caspases has not been detailed, the induction of apoptosis by related compounds in cell lines like MCF-7 suggests that caspase activation is a likely mechanism. koreamed.orgplos.org

Anti-inflammatory Properties in Cellular Models

In addition to its cytotoxic activities, this compound has been investigated for its anti-inflammatory properties. Butanolides, including this compound, isolated from Lindera akoensis have been shown to possess in vitro anti-inflammatory activity. dntb.gov.uaresearchgate.net These compounds were found to decrease the production of nitrite (B80452) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. dntb.gov.uaresearchgate.net The IC50 values for this inhibitory activity for the group of butanolides were reported to be in the range of 1.4–179.9 μM. dntb.gov.uaresearchgate.net This suggests that this compound may have the potential to modulate inflammatory responses.

Inhibition of Nitric Oxide (NO) Production in Macrophage Cell Lines

This compound has demonstrated the ability to inhibit the production of nitric oxide (NO) in macrophage cell lines, such as lipopolysaccharide (LPS)-stimulated RAW264.7 cells. researchgate.netnih.govnih.govcapes.gov.br Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory therapies. nih.gov Research indicates that butanolide derivatives isolated from Litsea japonica, including compounds structurally related to this compound, exhibit potent inhibitory effects on NO production in these cell lines. researchgate.netresearchgate.net For instance, certain butanolides showed significant in vitro anti-inflammatory activity by reducing LPS-stimulated nitrite production in RAW264.7 cells, with IC50 values ranging from 1.4 to 179.9 μM. researchgate.net

Modulation of Inflammatory Mediators' Expression

This compound and related compounds modulate the expression of key inflammatory mediators, contributing to their anti-inflammatory profile.

Inducible Nitric Oxide Synthase (iNOS) Expression

The inhibitory effect of this compound on NO production is linked to its ability to downregulate the expression of inducible nitric oxide synthase (iNOS). nih.gov Studies on butanolide derivatives from L. japonica have shown that these compounds significantly inhibit iNOS expression in a concentration-dependent manner in LPS-stimulated RAW264.7 cells. researchgate.netkoreamed.org This suppression of iNOS protein and mRNA levels is a critical mechanism for reducing the inflammatory response. nih.gov

Cyclooxygenase-2 (COX-2) Expression

Similar to its effect on iNOS, this compound and its structural analogs also inhibit the expression of cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory pathway. nih.govnih.gov Research has demonstrated that certain lactones from L. japonica effectively suppress COX-2 expression in LPS-stimulated macrophages. researchgate.netkoreamed.org This dual inhibition of both iNOS and COX-2 highlights the potent anti-inflammatory potential of these compounds.

Cytokine and Chemokine Expression

The anti-inflammatory actions of compounds related to this compound extend to the modulation of pro-inflammatory cytokine and chemokine expression. nih.gov For example, litsenolide A2, a compound isolated from L. japonica, has been shown to suppress the mRNA expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated RAW264.7 cells. nih.govmdpi.comnih.gov This indicates that the anti-inflammatory effects are mediated, at least in part, by controlling the production of these critical signaling molecules. nih.gov

Investigation of Underlying Signaling Pathways

The molecular mechanisms of this compound and related butanolides involve the modulation of key inflammatory signaling pathways. Research points to the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. christuniversity.inresearchgate.net The anti-inflammatory effects of compounds like alantolactone, a sesquiterpene lactone, are attributed to the suppression of NF-κB activation by preventing the phosphorylation of IκB-α and the subsequent nuclear translocation of NF-κB subunits. nih.gov Furthermore, the inhibition of MAPK pathways, including JNK, ERK, and p38, has also been observed. nih.gov These findings suggest that the anti-inflammatory properties of these lactones are mediated through the comprehensive downregulation of major pro-inflammatory signaling networks. koreamed.orgresearchgate.net

Anti-complement Activity in Research Models

In addition to its anti-inflammatory effects, research has highlighted the anti-complement activity of related compounds, particularly Akolactone B. The complement system is a crucial part of the innate immune response, and its dysregulation can contribute to inflammation and tissue damage. Studies have shown that Akolactone B exhibits significant inhibitory activity in in-vitro anti-complement assays. koreamed.orgacs.orgnih.gov Specifically, Akolactone B was found to inhibit complement activity with an IC50 value of 58 μM. mdpi.comacs.orgnih.gov This anti-complement effect, along with the anti-inflammatory properties, suggests a multi-faceted mechanism of action for these lactones in modulating immune and inflammatory responses. koreamed.orgmdpi.comfoodsafety.or.kr

Investigation of Potential Molecular Targets and Mechanisms of Action

The biological activities of this compound and related butanolides are a subject of ongoing research, with studies beginning to elucidate their molecular targets and mechanisms of action. The investigation into these compounds has pointed towards interactions with key cellular components and pathways, including direct protein binding, modulation of mitochondrial function, and regulation of gene expression. These lines of inquiry are crucial for understanding the therapeutic potential of this class of natural products.

Protein Binding Studies (e.g., Barrier-to-Autointegration Factor 1 (BAF1) for related butanolides)

Recent computational and experimental studies have identified the Barrier-to-Autointegration Factor 1 (BAF1) as a potential molecular target for butanolide lactones. BAF1 is a DNA-binding protein that plays a critical role in nuclear envelope reformation and repair following mitosis. pan.olsztyn.plresearchgate.net Its overexpression in various cancers has made it an attractive target for therapeutic intervention. pan.olsztyn.plnih.gov

While direct experimental binding data for this compound with BAF1 is not extensively documented, studies on structurally related butanolides have provided significant insights. The butanolide obtusilactone (B13949336) B has been shown to bind directly to BAF1, inhibiting its phosphorylation by VRK1 kinase. pan.olsztyn.plnih.gov This action disrupts the normal dynamics of the nuclear envelope and can lead to the inhibition of cancer cell growth. nih.gov

A computational docking study screened twenty butanolide lactones for their potential to bind to BAF1. researchgate.net This in silico analysis predicted that several butanolides, including mahubanolide and kotomolide B, could have a higher binding affinity for BAF1 than obtusilactone B. researchgate.net The study also included Akolactone B, a close structural analog of this compound, among the screened compounds, suggesting that this class of molecules has the potential for BAF1 interaction. researchgate.net The binding is thought to occur in a groove on the protein surface, with the exomethylene-γ-lactone moiety playing a key role in the interaction. pan.olsztyn.plresearchgate.net

Table 1: Predicted Binding Affinities of Selected Butanolides to BAF1 (Computational Model)

| Compound | Predicted Binding Energy (ΔE kcal/mol) |

| Brazilin (Reference) | -38.2 |

| Brazilein (Reference) | -57.7 |

| Hematoxylin (Reference) | -42.2 |

| Hematein (Reference) | -66.2 |

This table is illustrative of binding energies for reference compounds studied in the context of BAF1 binding, as specific values for this compound are not available. researchgate.net

Impact on Mitochondrial Function and Reactive Oxygen Species (ROS) Production

Mitochondria are central to cellular energy production and are also the primary source of intracellular reactive oxygen species (ROS). sid.ir An imbalance in ROS homeostasis can lead to oxidative stress, a condition implicated in the pathology of numerous diseases. Several butanolides have been shown to exert their biological effects by modulating mitochondrial function and ROS production.

For instance, the related butanolide isoobtusilactone A has been reported to induce apoptosis in human hepatoma Hep G2 cells through a mechanism involving the increased production of ROS derived from NADPH oxidase and subsequent engagement of mitochondria-associated apoptotic pathways. fda.gov.tw Another compound, obtusilactone A, has been identified as an inhibitor of the human mitochondrial Lon protease, an enzyme often upregulated in cancer cells, and is also known to be a mitochondrial perturbing agent that promotes ROS production. nih.gov

While direct studies on this compound's impact on mitochondrial function and ROS are limited, the activities of other lactone-containing compounds provide a basis for potential mechanisms. For example, the diuretic spironolactone, which contains a lactone ring, has been shown to reduce ROS generation and preserve mitochondrial ultrastructure in certain contexts. sid.irnih.gov This suggests that the lactone functional group may be important for interacting with mitochondrial components. Given the structural similarities and the observed activities of other butanolides, it is plausible that this compound could also influence cellular redox balance through effects on mitochondrial function, though further specific research is required to confirm this.

Regulation of Specific Gene Expression (e.g., Death Receptor 5 (DR5))

The ability of butanolides to modulate specific gene expression pathways is a key area of investigation for understanding their anticancer potential. A significant target in this regard is Death Receptor 5 (DR5), a member of the tumor necrosis factor (TNF) receptor superfamily. Upregulation of DR5 on the surface of cancer cells can sensitize them to apoptosis induced by its ligand, TRAIL (TNF-related apoptosis-inducing ligand).

A notable example from the butanolide class is isoobtusilactone A. Studies have demonstrated that this compound can sensitize human hepatoma Hep G2 cells to TRAIL-induced apoptosis. researchgate.netfda.gov.tw The underlying mechanism involves the generation of reactive oxygen species (ROS) and the subsequent CHOP-mediated upregulation of DR5 expression. researchgate.netresearchgate.net This finding highlights a sophisticated mechanism by which a butanolide can modulate a specific gene to enhance the apoptotic susceptibility of cancer cells.

Although direct evidence linking this compound to the regulation of DR5 is not yet available, the findings for isoobtusilactone A provide a strong rationale for investigating this possibility. The shared butanolide scaffold suggests that this compound may possess similar capabilities to influence key apoptosis-related genes. Future research focusing on the transcriptomic and proteomic effects of this compound will be essential to determine if it shares the ability to upregulate DR5 or other critical signaling proteins.

Structure Activity Relationship Sar Studies of Akolactone a and Butanolide Analogues

Correlation of Structural Features with Cytotoxic Activity

The cytotoxicity of butanolides is highly dependent on their chemical structure. Key determinants of activity include the geometry of the exocyclic double bond, the nature of the long aliphatic side chain, and the substitution pattern on the core lactone ring.

The stereochemistry of the alkylidene double bond at the C-2 position of the butanolide ring is a critical factor for cytotoxic potency. Studies comparing geometric isomers have consistently shown that the Z-configuration leads to significantly higher activity than the corresponding E-configuration.

For instance, research on butanolides isolated from Litsea japonica demonstrated that the Z-alkylidenyl derivatives exhibited more potent inhibition of cancer cell viability compared to their E-alkylidenyl counterparts. mdpi.com This suggests that the Z-geometry of the trisubstituted double bond enhances the cytotoxic effect. mdpi.com Similarly, in a study on antitrypanosomal butanolides, the Z-isomer (epilitsenolide C1) was active against T. cruzi, while its corresponding E-stereoisomer (epilitsenolide C2) was inactive, reinforcing that the (Z)-geometry is an important feature for the compound's activity. nih.gov The downfield chemical shift of specific protons in NMR spectra, such as H-6, is often used to distinguish between the E and Z isomers, with the E-form typically showing a more downfield signal due to the anisotropic effect of the lactone carbonyl group. nih.govsemanticscholar.org This structural nuance is therefore a key predictor of a butanolide analogue's potential cytotoxicity.

The aliphatic side chain attached to the butenolide ring plays a pivotal role in modulating cytotoxicity. Both the length and degree of saturation of this chain are determining factors.

Research indicates that a long, saturated aliphatic chain is beneficial for cytotoxic ability. mdpi.com A comparative study of butanolides with a C12 side chain showed that the compound with a fully saturated chain (litsenolide D2) had the most potent cytotoxicity against HeLa, HL-60, and MCF-7 cancer cell lines. mdpi.com Its analogues featuring a terminal vinyl group or a terminal triple bond in the side chain showed significantly reduced or no activity, respectively. mdpi.com This highlights that saturation in the side chain is a key contributor to cytotoxic potency. Further evidence suggests that an optimal length may exist, as a butanolide with a C10 saturated aliphatic side chain also exhibited potent cytotoxicity. mdpi.com The general principle that cytotoxicity can increase with the length of a lipid side chain has also been observed in other classes of molecules, where it is often correlated with increased lipophilicity and enhanced cellular uptake. uom.ac.mucore.ac.uk

Table 1: Effect of Side Chain Saturation on Cytotoxicity of C12 Butanolides

| Compound | Side Chain Feature | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. HL-60 | IC₅₀ (µM) vs. MCF-7 | Reference |

|---|---|---|---|---|---|

| Litsenolide D2 (8) | Saturated C12 | 17.6 ± 1.3 | 4.2 ± 0.2 | 12.8 ± 0.0 | mdpi.com |

| Compound 3 | C12 with terminal double bond | 49.6 ± 1.5 | 10.3 ± 0.8 | 43.7 ± 2.6 | mdpi.com |

| Compound 6 | C12 with terminal triple bond | > 100 | 29.6 ± 1.2 | > 100 | mdpi.com |

Substituents directly on the butenolide ring, including their type and stereochemistry, are fundamental to the molecule's cytotoxic profile. The core 2-alkylidene-3-hydroxy-4-methylbutanolide structure is considered important for cytotoxic activity. mdpi.com

The stereochemistry at the C-3 and C-4 positions significantly influences potency. For example, a butanolide with a 3S,4S configuration was found to be twofold more potent than its 3S,4R diastereomer, indicating that this specific spatial arrangement is beneficial for cytotoxicity. mdpi.com The presence and nature of substituents are also critical. The introduction of a methoxy (B1213986) group at the C-4 position, as seen in (2E,3R,4R)-2-(11-dodecenylidene)-3-hydroxy-4-methoxy-4-methylbutanolide, resulted in only moderate cytotoxicity compared to analogues with a hydroxyl group at the same position. nih.gov This suggests that a free hydroxyl group may be preferable for activity, potentially participating in key hydrogen bonding interactions with a biological target. The general importance of hydroxyl groups for cytotoxicity has been noted in SAR studies of other natural product classes. japsonline.comnih.gov

SAR for Anti-inflammatory Effects

The structural requirements for the anti-inflammatory activity of butanolides often parallel those for cytotoxicity. Research on butanolides from Lindera akoensis, including Akolactone A, has provided specific insights into the SAR for their anti-inflammatory effects, measured by their ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophage cells.

A key finding is that the conjugation between the γ-lactone ring and the olefinic functionalities in the side chain is important for activity. researchgate.net Furthermore, the presence of a terminal vinyl group in the side chain appears to be an essential feature for potent anti-inflammatory action. researchgate.net This is highlighted by comparing compounds like (3Z,4α,5β)-3-(dodec-11-enylidene)-4-hydroxy-5-methylbutalactone (IC₅₀ = 1.4 µM) and its E-isomer (IC₅₀ = 1.9 µM), both containing a terminal vinyl group, with this compound (IC₅₀ = 49.3 µM), which has a saturated terminus. researchgate.netcresset-group.com

In related secobutanolides, it was observed that unsaturated aliphatic substituents and increasing length of the fatty acid side chain amplified the inhibitory effects on pro-inflammatory cytokines like IL-6 and IL-12. mdpi.com This suggests that, similar to cytotoxicity, lipophilicity and specific unsaturated features in the side chain are crucial for modulating anti-inflammatory potency.

Table 2: Anti-inflammatory Activity of Butanolides from Lindera akoensis

| Compound | IC₅₀ (µM) for NO Inhibition | Reference |

|---|---|---|

| (3Z,4α,5β)-3-(dodec-11-enylidene)-4-hydroxy-5-methylbutalactone (3) | 1.4 | researchgate.net |

| (3E,4α,5β)-3-(dodec-11-enylidene)-4-hydroxy-5-methylbutalactone (4) | 1.9 | researchgate.net |

| This compound (2) | 49.3 | researchgate.net |

| 3β-((E)-dodec-1-enyl)-4β-hydroxy-5β-methyldihydrofuran-2-one (1) | 179.9 | researchgate.net |

| Dihydroisoobtusilactone (5) | 101.9 | researchgate.net |

General Butanolide Pharmacophore Identification for Diverse Activities

A pharmacophore is an abstract representation of the molecular features necessary for a specific biological interaction. researchgate.net Based on extensive SAR studies, a general pharmacophore for the cytotoxic activity of this class of butanolides can be identified. The key features include a γ-lactone ring with an α,β-unsaturated system, which acts as a reactive Michael acceptor.

Specifically for cytotoxicity, the main pharmacophore has been described as the 2-Z-alkylidene-3-hydroxy-4-methylbutanolide moiety combined with a long, saturated aliphatic side chain. mdpi.com The Z-configuration of the double bond, the hydroxyl group at C-3, the methyl group at C-4, and the saturated nature of the long chain are all critical components of this pharmacophore. mdpi.com More broadly, the α-methylene-γ-butyrolactone motif is recognized as a natural pharmacophore in various compounds exhibiting antifungal and cytotoxic activities. bonviewpress.comresearchgate.net The identification of these essential structural elements is invaluable for guiding the search for and synthesis of new, potent anticancer agents. mdpi.com

Computational Chemistry Approaches in SAR Analysis (e.g., Molecular Docking, QSAR)

Computational chemistry provides powerful tools to rationalize and expand upon experimental SAR findings. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are increasingly used to understand how butanolides and other ligands interact with their biological targets at a molecular level. nih.govresearchgate.net

Molecular Docking simulates the preferred orientation and binding affinity of a ligand within the active site of a target protein. mdpi.com This method can explain observed SAR. For example, docking simulations of butyrolactone analogues into the active site of protein tyrosine phosphatase 1B (PTP1B) helped explain why different enantiomers exhibited different inhibitory activities, linking the chirality at the C-4 position to specific binding interactions. nih.gov Docking studies have also been performed for this compound and other butanolides to elucidate their binding modes with target proteins.

Quantitative Structure-Activity Relationship (QSAR) develops mathematical models that correlate the chemical structures of compounds with their biological activities. uom.ac.mu A QSAR model can be built by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of analogues and relating them statistically to their measured potencies (e.g., IC₅₀ values). mdpi.com The resulting model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. uom.ac.mu While specific QSAR models for this compound were not detailed in the reviewed literature, the methodology is widely applied in drug discovery to create predictive models for cytotoxicity and other biological endpoints. nih.govmdpi.com

Other in silico methods, such as those based on Density Functional Theory (DFT), have been used to accurately predict the stereochemistry of butenolide rings, which is a critical parameter for biological activity, further demonstrating the utility of computational approaches in SAR analysis.

Advanced Research Applications and Future Perspectives

Akolactone A as a Chemical Probe for Biological Pathways

The development of this compound into a chemical probe could provide a powerful tool for elucidating complex biological pathways. A chemical probe is a small molecule that is used to study and manipulate a biological system, often by interacting with a specific protein target. To be effective, a chemical probe should be potent, selective, and have a known mechanism of action.

The transformation of a natural product like this compound into a chemical probe typically involves the synthesis of derivatives that incorporate a reporter tag, such as a fluorescent group or a biotin (B1667282) molecule. This allows for the visualization and isolation of the cellular targets of the compound. Affinity-based probes, for instance, are designed with the biologically active molecule attached to an insoluble support via a chemical linker.

Future research in this area would likely focus on the design and synthesis of an this compound-based probe. Such a probe could be used in a variety of experiments, including:

Target Identification: Using the probe to isolate and identify the specific proteins that this compound binds to within a cell.

Pathway Analysis: Tracking the downstream effects of this compound's interaction with its target to map out the biological pathways it modulates.

Imaging: Visualizing the subcellular localization of this compound's targets in living cells.